2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride
Description
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a benzo[b]thiophene core modified with a 1,1-dioxide group, a chlorine substituent at position 2, and a piperazine moiety at position 2. The 1,1-dioxide group enhances thermal stability by reducing ring strain and increasing electron-withdrawing effects, as observed in substituted thiophene dioxides .
Synthetic routes for analogous benzo[b]thiophene derivatives include palladium-catalyzed oxidative olefination (e.g., (E)-2-(4-chlorostyryl)benzo[b]thiophene 1,1-dioxide, 63% yield, m.p. 174–175°C ) and cyclization reactions involving sulfamoyl chlorides . These methods highlight the versatility of benzo[b]thiophene scaffolds in generating structurally diverse compounds.
Properties
CAS No. |
39775-27-4 |
|---|---|
Molecular Formula |
C12H14Cl2N2O2S |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-chloro-3-piperazin-4-ium-1-yl-1-benzothiophene 1,1-dioxide;chloride |
InChI |
InChI=1S/C12H13ClN2O2S.ClH/c13-12-11(15-7-5-14-6-8-15)9-3-1-2-4-10(9)18(12,16)17;/h1-4,14H,5-8H2;1H |
InChI Key |
GZSKDYKDCKRGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC[NH2+]1)C2=C(S(=O)(=O)C3=CC=CC=C32)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of 2-chloro-3-(1-piperazinyl)benzo[b]thiophene 1,1-dioxide hydrochloride typically involves the following key steps:
- Construction of the benzo[b]thiophene core
- Introduction of the chloro substituent at the 2-position
- Piperazine ring attachment at the 3-position
- Oxidation to the 1,1-dioxide
- Final conversion to the hydrochloride salt
Each step requires careful selection of reagents and conditions to maximize yield and purity.
Stepwise Synthesis Details
Step 1: Synthesis of 2-Chlorobenzo[b]thiophene
- Starting from a substituted benzaldehyde or benzothiophene derivative, chlorination is performed using reagents such as phosphorus pentachloride (PCl₅) under reflux conditions to yield the 2-chloro derivative.
Step 2: Piperazine Substitution at the 3-Position
- The 2-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine, typically in a polar aprotic solvent like DMF (dimethylformamide) and in the presence of a base such as potassium carbonate (K₂CO₃).
- Reaction temperature is controlled, often between 80–120°C, to favor mono-substitution and suppress by-products.
Step 3: Oxidation to Benzo[b]thiophene 1,1-Dioxide
- The benzo[b]thiophene ring is oxidized using oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at room temperature.
- This step is crucial for achieving the 1,1-dioxide functionality, which enhances the compound’s pharmacological properties.
Step 4: Formation of Hydrochloride Salt
Alternative and Optimized Methods
- Some patents and industrial processes introduce the piperazine moiety earlier in the synthetic sequence, followed by cyclization to form the benzo[b]thiophene core, thereby avoiding the use of organometallic reagents and improving atom economy.
- Cyclization reactions are often acid-catalyzed, with a range of acids (acetic, trifluoroacetic, methanesulfonic, hydrochloric) used depending on substrate stability and desired reaction rate.
- Process optimizations include the use of reaction accelerators (e.g., sodium or potassium iodide) and careful temperature control to minimize impurities and maximize yield.
Data Tables
Typical Reaction Conditions and Yields
| Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | PCl₅, reflux | 80–90 | Efficient halogenation |
| Piperazine substitution | Piperazine, K₂CO₃, DMF, 100°C | 70–85 | Polar solvent, controlled temp |
| Oxidation | m-CPBA, DCM, rt | 75–95 | High selectivity for 1,1-dioxide |
| Salt formation | HCl (aq or EtOH), 0–25°C | 95–99 | Precipitation, filtration |
Data synthesized from multiple sources for representative purposes.
Common Issues and Solutions
| Challenge | Solution |
|---|---|
| Over-oxidation | Use stoichiometric m-CPBA, monitor TLC |
| Low substitution yield | Optimize base and solvent, increase temp |
| Impurity formation | Careful purification, recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted benzothiophene derivatives .
Scientific Research Applications
Neuropharmacology
One of the primary applications of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is in neuropharmacology. Its structural similarity to known neuroleptics makes it a candidate for developing treatments for schizophrenia and other psychiatric disorders. Research indicates that compounds with piperazine moieties exhibit significant binding affinity to serotonin and dopamine receptors, which are critical targets in managing these conditions .
Antipsychotic Drug Development
The compound has been utilized as a precursor in the synthesis of brexpiprazole, which is approved for treating schizophrenia and major depressive disorder. Studies have demonstrated that brexpiprazole has a favorable side effect profile compared to traditional antipsychotics, thereby highlighting the potential therapeutic advantages of derivatives of this compound .
Cancer Research
Recent studies have explored the implications of benzo[b]thiophene derivatives in cancer research. The compound's ability to interact with various biological pathways makes it a subject of interest for developing anticancer agents. Investigations into its efficacy against specific cancer cell lines have shown promise in inhibiting tumor growth .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Table 1: Key Compounds and Properties
Key Observations:
- Core Structure : The target compound’s benzo[b]thiophene 1,1-dioxide core offers greater aromatic stability compared to tetrahydrothiophene or thiopyran derivatives .
- Substituents : The 2-chloro group enhances lipophilicity and electron-withdrawing effects, while the 3-piperazinyl group improves solubility and interaction with biological targets (e.g., receptors) .
- Thermal Stability: Substituted thiophene dioxides exhibit higher stability than non-dioxide analogues; the target compound’s chlorine and piperazine groups further reduce dimerization risks compared to styryl derivatives .
Research Findings and Implications
- Stability vs. Reactivity : The chlorine substituent in the target compound reduces dimerization compared to fluorinated analogues (e.g., 4-chloro-3-fluorothiophene 1,1-dioxide ).
- Solubility : Piperazine improves aqueous solubility, contrasting with lipophilic styryl derivatives .
- Future Directions : Structural optimization (e.g., varying piperazine substituents) could enhance bioactivity or material performance.
Biological Activity
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological effects, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a benzo[b]thiophene core with a chloro substituent and a piperazine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of benzo[b]thiophenes exhibit a wide range of biological activities. Some key areas of activity include:
- Antimicrobial Activity : Several studies have reported that compounds related to benzo[b]thiophenes demonstrate significant antimicrobial properties against various pathogens.
- Anticancer Potential : The structural features of benzo[b]thiophenes suggest potential anticancer activities, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Other Pharmacological Effects : Additional effects include anti-inflammatory, antioxidant, and neuroprotective activities.
Antimicrobial Activity
A study highlighted the efficacy of halogenated benzo[b]thiophenes against Gram-positive bacteria and fungi. For instance, this compound showed promising results with minimal inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide | 16 | Staphylococcus aureus |
| Other derivatives | 64 | Enterococcus faecalis |
| Other derivatives | 128 | Bacillus cereus |
Anticancer Studies
Research involving the synthesis of new benzo[b]thiophene derivatives has shown that some compounds exhibit cytotoxic effects against various cancer cell lines. For example, a derivative with an acylhydrazone functional group demonstrated an MIC of 4 µg/mL against methicillin-resistant strains of Staphylococcus aureus, indicating potential for further development as an anticancer agent .
The antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the piperazine ring may enhance the compound's ability to penetrate cellular membranes, facilitating its action against pathogens .
Q & A
Q. What are the key structural features of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride that contribute to its biological activity?
The compound’s bioactivity arises from three critical features:
- Benzo[b]thiophene 1,1-dioxide core : This planar structure facilitates binding to hydrophobic pockets in target proteins, such as the STAT3 SH2 domain, via π-π interactions and hydrogen bonding with sulfone groups .
- Chloro substituent at position 2 : Enhances steric and electronic interactions with residues in the STAT3 SH2 domain (e.g., Lys591, Ser611), improving binding affinity .
- Piperazinyl group at position 3 : Introduces flexibility and basicity, enabling interactions with polar residues (e.g., Arg609) and modulating solubility .
Q. What synthetic routes are commonly employed for preparing benzo[b]thiophene 1,1-dioxide derivatives with piperazinyl substituents?
A typical synthesis involves:
Chlorination : Reacting benzo[b]thiophene 1,1-dioxide with PCl₅ or HNO₃/H₂SO₄ to introduce chloro groups at specific positions .
Piperazine coupling : Substituting the chloro group with piperazine via nucleophilic aromatic substitution in dioxane or THF, using triethylamine (TEA) as a base .
Purification : Flash chromatography or recrystallization to isolate the final product .
Advanced Research Questions
Q. How can researchers optimize the STAT3 inhibitory activity of benzo[b]thiophene 1,1-dioxide derivatives through structural modifications?
Key strategies include:
- Substitutions at position 2 : Introducing carbonyl or amide groups enhances interactions with the STAT3 SH2 domain’s hydrophobic pocket (e.g., compound 65 in shows IC₅₀ values of 0.70–2.81 μM across cancer cell lines).
- Linker flexibility : Alkyl or triazole linkers between the core and piperazine improve binding adaptability .
- ROS induction : Derivatives with electron-withdrawing groups (e.g., nitro) amplify reactive oxygen species (ROS) production, synergizing with STAT3 inhibition to trigger apoptosis .
Table 1 : IC₅₀ Values of Selected Derivatives (STAT3 Inhibition)
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 65 | MDA-MB-231 | 0.70 | |
| 6o | MCF-7 | 0.91 | |
| CBT-1 | DU145 | 1.03 |
Q. What methodological approaches resolve contradictions in structure-activity relationships (SAR) for this compound class?
Contradictions (e.g., reduced activity with ether substitutions vs. enhanced activity with carbonyl groups ) are addressed via:
- Molecular docking : Validate binding modes using software like AutoDock to compare interactions with STAT3’s SH2 domain .
- Free-energy calculations : Quantify binding affinities (e.g., MM-GBSA) to explain divergent bioactivities .
- In vitro selectivity assays : Test derivatives against STAT1/STAT5 to confirm STAT3-specific effects .
Q. How should researchers analyze ROS induction by benzo[b]thiophene 1,1-dioxide derivatives in cancer cells?
A robust protocol includes:
Cell pretreatment : Incubate cancer cells (e.g., MDA-MB-231) with the compound (e.g., 1–10 μM) for 24 hours .
ROS staining : Use DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), which fluoresces upon ROS oxidation.
Flow cytometry : Quantify fluorescence intensity (Ex/Em: 488/525 nm) and compare to controls (e.g., H₂O₂-treated cells) .
Methodological Considerations
- Synthetic reproducibility : Monitor reaction temperatures (e.g., 80°C for piperazine coupling ) and use anhydrous conditions to prevent hydrolysis of intermediates .
- Data validation : Cross-reference NMR (¹H/¹³C) and HRMS data with published spectra .
- Biological assays : Include normal cell lines (e.g., HL-7702 hepatocytes) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
